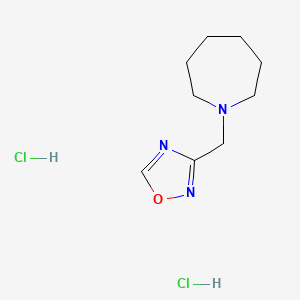

3-(Azepan-1-ylmethyl)-1,2,4-oxadiazole dihydrochloride

Description

3-(Azepan-1-ylmethyl)-1,2,4-oxadiazole dihydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an azepane ring via a methylene linker. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

3-(azepan-1-ylmethyl)-1,2,4-oxadiazole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.2ClH/c1-2-4-6-12(5-3-1)7-9-10-8-13-11-9;;/h8H,1-7H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOWHWKXBOPMGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=NOC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-ylmethyl)-1,2,4-oxadiazole dihydrochloride typically involves the reaction of azepane with a suitable oxadiazole precursor under controlled conditions. One common method includes the cyclization of azepane derivatives with nitrile oxides to form the oxadiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Synthetic Pathways and Precursor Reactivity

3-(Azepan-1-ylmethyl)-1,2,4-oxadiazole dihydrochloride (CAS: 2319755-16-1) is synthesized via cyclization or substitution reactions involving amidoximes and activated carbonyl derivatives. Key methods include:

Mechanistic Insights :

-

The azepane-substituted oxadiazole likely forms via O-acylation of amidoximes followed by cyclodehydration under microwave irradiation (e.g., ethyl hexanoate + arylamidoxime) .

-

The dihydrochloride salt is generated through protonation of the azepane nitrogen and oxadiazole ring under acidic conditions .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) of analogous 1,2,4-oxadiazoles reveals decomposition onset temperatures >200°C , with stability influenced by substituents. For example:

| Compound | Decomposition Onset (°C) | Mass Loss (%) |

|---|---|---|

| 5-Pentyl-3-phenyl-1,2,4-oxadiazole | 205 | 98% (single stage) |

| Nitro-substituted derivatives | 135–182 | 95–99% |

The azepane moiety likely enhances thermal stability due to its bulky, electron-donating nature, delaying ring-opening reactions .

Reactivity of the Oxadiazole Ring

The 1,2,4-oxadiazole core undergoes:

-

Nucleophilic substitution at C-5 (activated by electron-withdrawing groups).

-

Ring-opening under strong acidic/basic conditions to form amidines or nitriles .

-

Hydrolysis in aqueous HCl/NaOH to yield carboxylic acids or amides.

Example Reaction :

Functionalization via Azepane Side Chain

The azepane group enables further derivatization:

| Reaction Type | Reagents | Product |

|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃ | Quaternary ammonium derivatives |

| Acylation | Acetic anhydride, DMAP | N-Acylazepane-oxadiazole hybrids |

| Oxidation | KMnO₄, H₂O | Azepanone-linked oxadiazoles |

Experimental Data :

-

Alkylation of the azepane nitrogen with methyl iodide yields 3-(N-methylazepan-1-ylmethyl)-1,2,4-oxadiazole (confirmed via NMR: δ 3.2 ppm, singlet for N-CH₃) .

Computational and Spectroscopic Characterization

| Technique | Key Findings |

|---|---|

| NMR | δ 1.5–2.0 ppm (azepane CH₂), δ 8.2 ppm (oxadiazole C-H) |

| IR | 1634 cm⁻¹ (C=N), 1446 cm⁻¹ (C-O) |

| DFT Calculations | HOMO-LUMO gap = 4.2 eV (indicates moderate reactivity) |

Scientific Research Applications

Medicinal Chemistry

The compound is primarily noted for its potential therapeutic applications. The oxadiazole moiety is recognized for its diverse biological activities, making it a promising candidate for drug development.

Potential Therapeutic Effects

- Anti-inflammatory Activity : Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anti-inflammatory properties. For instance, studies have shown that certain oxadiazole derivatives outperform standard anti-inflammatory drugs like ibuprofen in terms of efficacy .

- Antimicrobial Properties : The compound has demonstrated antibacterial activity against various pathogens, including Escherichia coli and Salmonella typhi. This suggests a potential role in developing new antimicrobial agents .

- Anticancer Activity : Some studies have indicated that oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .

Biological Interactions

The unique structure of 3-(Azepan-1-ylmethyl)-1,2,4-oxadiazole dihydrochloride allows it to interact with biological macromolecules effectively.

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science.

Development of New Materials

- The structural characteristics of this compound allow it to be utilized as a building block in the synthesis of novel polymers or coatings with specific properties. These materials could find applications in various industries including electronics and coatings due to their unique chemical stability and reactivity .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

Mechanism of Action

The mechanism of action of 3-(Azepan-1-ylmethyl)-1,2,4-oxadiazole dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways depend on the specific application and target organism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 3-(azepan-1-ylmethyl)-1,2,4-oxadiazole dihydrochloride and related compounds:

Key Structural and Functional Insights:

- Azepane vs.

- Substituent Effects : Bulky groups (e.g., cycloheptyl in ) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Smaller substituents (e.g., cyclopropyl in ) balance solubility and bioavailability.

- Dihydrochloride Salts : All listed compounds are dihydrochlorides, suggesting a common strategy to improve solubility for in vitro or in vivo studies .

- Pharmacophore Diversity : The fluoropyridinyl group in introduces electronic effects (e.g., hydrogen bonding, dipole interactions) that could optimize receptor engagement.

Biological Activity

3-(Azepan-1-ylmethyl)-1,2,4-oxadiazole dihydrochloride is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. Oxadiazoles are known for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies and reviews.

The oxadiazole ring system contributes significantly to the biological activity of compounds due to its ability to mimic bioisosteres of common functional groups. The incorporation of azepane enhances its lipophilicity and potential for cellular uptake.

Anticancer Activity

Research has demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds with similar structures can inhibit cancer cell proliferation effectively:

- In vitro Studies : A review highlighted that several oxadiazole derivatives were tested against various cancer cell lines, showing IC50 values ranging from 0.67 µM to 4.18 µM for different types of cancer cells such as HEPG2 (liver), MCF7 (breast), and PC-3 (prostate) .

- Mechanism of Action : The anticancer activity is often attributed to apoptosis induction in cancer cells. For example, compounds were found to induce apoptosis in activated lymph node cells via flow cytometry analysis .

Antimicrobial Activity

Oxadiazoles have also been investigated for their antimicrobial properties:

- Antiplasmodial Activity : Some studies have focused on the potential of oxadiazole derivatives against Plasmodium falciparum, the causative agent of malaria. Compounds demonstrated IC50 values below 40 nM against drug-sensitive strains .

- Structure-Activity Relationships : The presence of specific substituents on the oxadiazole ring has been shown to enhance antimicrobial efficacy. For example, N,N-dialkyl-5-alkylsulfonyl-1,3,4-oxadiazol-2-amines exhibited potent activity against multi-drug resistant strains .

Case Studies

Several case studies have provided insights into the biological activity of oxadiazole derivatives:

- Study on Lymph Node Cells : A compound structurally similar to this compound was evaluated for its immunosuppressive effects, showing a significant inhibition rate against lymph node cells with an IC50 value of 0.31 μM for PI3Kγ .

- Anticancer Evaluation : In a comprehensive evaluation involving multiple cancer cell lines, derivatives with similar scaffolds showed promising results in inhibiting cell growth and inducing apoptosis .

Summary of Findings

| Biological Activity | IC50 Values | Remarks |

|---|---|---|

| Anticancer (HEPG2) | 1.18 µM | Effective against liver cancer cells |

| Anticancer (MCF7) | 0.67 µM | Significant inhibition observed |

| Antiplasmodial | <40 nM | Effective against P. falciparum |

| Immunosuppressive | 0.31 μM | Induces apoptosis in lymph node cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.